molecular formula C19H21NO3S B2565925 ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 674361-92-3

ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2565925
CAS No.: 674361-92-3
M. Wt: 343.44
InChI Key: QZMNNNBIWRQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

A study by Raghavendra et al. (2016) synthesized compounds related to the thiophene structure, showcasing their application in antimicrobial and antioxidant studies. The compounds exhibited excellent antibacterial and antifungal properties alongside profound antioxidant potential, indicating their potential in developing new pharmacological agents (Raghavendra et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

Ghorab et al. (2013) focused on thiophene derivatives to test their antiproliferative activity. The study found that these compounds showed more activity on breast cancer than on colon cancer cell lines, with certain compounds exerting remarkable activity against specific cancer cell lines. This research highlights the potential use of thiophene derivatives in cancer treatment (Ghorab et al., 2013).

Synthesis Methodologies and Functionalization

Zhang et al. (2014) explored the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene, demonstrating a synthetic approach that could be relevant for the modification of compounds similar to ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate for specific applications (Zhang et al., 2014).

Evaluation of Pharmacological Properties

Research by Abdel-Motaal et al. (2020) used a thiophene incorporated thioureido substituent as precursors for synthesizing new heterocycles, which were evaluated for their anticancer activity against a human cancer cell line. This indicates the potential of thiophene derivatives in pharmacological research (Abdel-Motaal et al., 2020).

Mechanism of Action

While the specific mechanism of action for “ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that there is a promising future for the development of new drugs based on thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMNNNBIWRQMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.